![molecular formula C27H22N4O3 B2629944 N-[4-(苯甲氧基)苯基]-2-(4-氧代-2-苯基吡唑并[1,5-a]吡嗪-5(4H)-基)乙酰胺 CAS No. 941963-37-7](/img/no-structure.png)
N-[4-(苯甲氧基)苯基]-2-(4-氧代-2-苯基吡唑并[1,5-a]吡嗪-5(4H)-基)乙酰胺
货号 B2629944
CAS 编号:
941963-37-7
分子量: 450.498
InChI 键: UEBOYTPXKCHIJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Androgen Receptor (AR) Antagonism
- T1-12’s Role : T1-12 is a new-scaffold AR antagonist that specifically targets the AR AF2. It exhibits excellent AR antagonistic activity (IC50 = 0.47 μM) and peptide displacement activity (IC50 = 18.05 μM) . This makes it a potential therapeutic agent for PCa treatment.
Inhibition of Tumor Growth
- In Vivo Study : T1-12 has been tested in LNCaP xenograft models. When administered intratumorally, it effectively inhibits tumor growth . This finding highlights its potential as an anti-cancer agent.
Structure-Based Virtual Screening
- Discovery Approach : T1-12 was identified through structure-based virtual screening. This successful attempt demonstrates the feasibility of finding small molecules targeting the AR AF2 with submicromolar AR antagonistic activity .
Novel Therapeutics for PCa
- Implications : T1-12 provides important clues for developing novel therapeutics specifically for prostate cancer. Its unique scaffold and AR-targeting properties open avenues for further drug development .
Chemical Properties
Synthesis and Derivatives
- Synthesis : T1-12 belongs to a series of N-(4-(benzyloxy)phenyl)-sulfonamide derivatives. These compounds were synthesized and evaluated for their AR antagonistic activity .
- Related Compounds : Other derivatives with similar structures have also been investigated .
安全和危害
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 4-(benzyloxy)aniline with 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then deprotected using hydrogenation to yield the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 4-(benzyloxy)aniline and 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate and purify the resulting intermediate by column chromatography.", "Step 5: Deprotect the intermediate using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.", "Step 6: Isolate and purify the final product by column chromatography." ] } | |
CAS 编号 |
941963-37-7 |
分子式 |
C27H22N4O3 |
分子量 |
450.498 |
IUPAC 名称 |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H22N4O3/c32-26(28-22-11-13-23(14-12-22)34-19-20-7-3-1-4-8-20)18-30-15-16-31-25(27(30)33)17-24(29-31)21-9-5-2-6-10-21/h1-17H,18-19H2,(H,28,32) |
InChI 键 |
UEBOYTPXKCHIJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看